(5-Phenylpyrimidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenylpyrimidin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring substituted with a phenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyrimidin-2-yl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-phenylpyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding phenylpyrimidine derivative.
Reduction: Reduction reactions are less common but can be used to modify the pyrimidine ring or the phenyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Phenylpyrimidine derivatives.
Reduction: Reduced forms of the pyrimidine or phenyl groups.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
(5-Phenylpyrimidin-2-yl)boronic acid is utilized in various scientific research fields:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex organic molecules.
Biology: Used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Employed in the production of advanced materials and polymers.
Wirkmechanismus
The primary mechanism of action for (5-Phenylpyrimidin-2-yl)boronic acid involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the base and solvent, which help stabilize intermediates and drive the reaction to completion.
Vergleich Mit ähnlichen Verbindungen
- (2-Methylpyrimidin-5-yl)boronic acid
- (5-Formylpyridin-2-yl)boronic acid
- (5-Aldehyde-2-thiophenyl)boronic acid
Comparison:
- (2-Methylpyrimidin-5-yl)boronic acid: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
- (5-Formylpyridin-2-yl)boronic acid: Contains a formyl group, which introduces additional reactivity, particularly in condensation reactions.
- (5-Aldehyde-2-thiophenyl)boronic acid: Features a thiophene ring, which can enhance electronic properties and provide unique reactivity compared to the phenyl group.
Uniqueness: (5-Phenylpyrimidin-2-yl)boronic acid is unique due to its combination of a phenyl group and a pyrimidine ring, which provides a balance of electronic properties and steric effects, making it particularly effective in cross-coupling reactions.
Eigenschaften
Molekularformel |
C10H9BN2O2 |
---|---|
Molekulargewicht |
200.00 g/mol |
IUPAC-Name |
(5-phenylpyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7,14-15H |
InChI-Schlüssel |
QNSSMVDHGGUHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=C(C=N1)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.